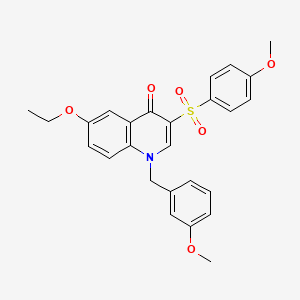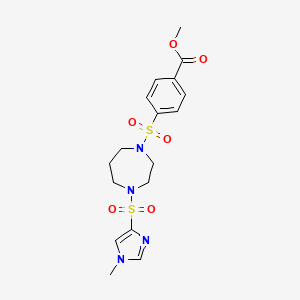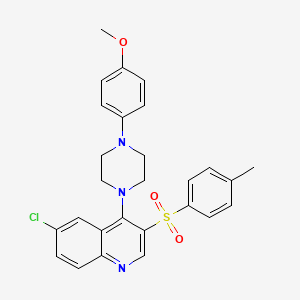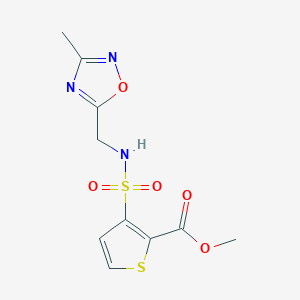![molecular formula C21H25N5O2 B2659555 (2,5-Dimethylfuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034347-53-8](/img/structure/B2659555.png)
(2,5-Dimethylfuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylfuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Biofilm Inhibitors
A study by Mekky & Sanad (2020) demonstrated the effectiveness of similar compounds in inhibiting bacterial biofilms, especially against strains like E. coli, S. aureus, and S. mutans. These compounds showed better biofilm inhibition than Ciprofloxacin, a commonly used antibiotic.
Structural and Synthetic Chemistry
The work of Yoshimura, Sugiyama, & Nakamura (1973) focused on the synthesis and substitution reactions of related piperazine compounds, shedding light on their structural configurations and reaction processes.
Piperazine Derivatives Synthesis
Research by Clark & Elbaum (2007) explored methods for synthesizing various 2-substituted piperazines, providing a foundation for creating a range of derivatives, including those related to the compound .
Antimicrobial Activities
A study by Hassan (2013) synthesized and evaluated the antimicrobial activity of pyrazoline and pyrazole derivatives against different bacterial strains, offering insights into the potential antimicrobial properties of similar compounds.
Palladium Complexes with Tetradentate-Nitrogen Donor Ligands
Research by Espinal et al. (2008) focused on the synthesis of palladium complexes with similar nitrogen donor ligands, which could be relevant in understanding the coordination chemistry of the compound .
Novel Synthesis of Pyrazole Derivatives
The study by Hote & Lokhande (2014) presented the synthesis of pyrazole derivatives, which might share similar synthetic pathways or chemical properties with the compound being studied.
One-Pot Synthesis of Dihydropyrimidinone Derivatives
Bhat et al. (2018) investigated the one-pot synthesis of dihydropyrimidinone derivatives containing piperazine, which is relevant for understanding the synthetic versatility of piperazine-based compounds.
Molecular Interaction with CB1 Cannabinoid Receptor
A study by Shim et al. (2002) explored the molecular interaction of a piperazine antagonist with the CB1 cannabinoid receptor, offering insights into the potential pharmacological applications of similar piperazine-based compounds.
Antibacterial, Antifungal, and Anticonvulsant Evaluation
Research by Rajasekaran, Murugesan, & Anandarajagopal (2006) synthesized and evaluated the antibacterial, antifungal, and anticonvulsant activities of novel triazole derivatives, which might be similar to the compound of interest in terms of biological activity.
Synthesis and Interaction with Metal Ions
A study by Aguiari et al. (1992) focused on the synthesis of Schiff bases and their interaction with metal ions, relevant for understanding the coordination chemistry of compounds with similar structural features.
Eigenschaften
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14-13-17(15(2)28-14)21(27)25-11-9-24(10-12-25)20-19-16-5-3-4-6-18(16)23-26(19)8-7-22-20/h7-8,13H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGGPJYIVUAPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2659475.png)
![(5aS,10bR)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2659476.png)

![(5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2659478.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2659480.png)


![6'-chloro-1-(3,5-dimethylbenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2659484.png)


![7-[(4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2659493.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2659494.png)

